(4-Nitrobenzyl)phosphonic dichloride

Description

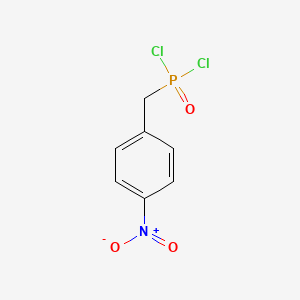

(4-Nitrobenzyl)phosphonic dichloride (CAS TBD) is an organophosphorus compound characterized by a phosphonic dichloride functional group (–POCl₂) attached to a 4-nitro-substituted benzyl moiety. The nitro group at the para position of the aromatic ring introduces significant electron-withdrawing effects, influencing the compound’s reactivity and stability. This compound is typically synthesized via chlorination of the corresponding phosphonic acid using reagents like oxalyl chloride or phosphorus pentachloride, analogous to methods described for other phosphonic dichlorides . Its primary applications include serving as a reactive intermediate in pharmaceuticals, agrochemicals, and materials science, where the nitro group facilitates further functionalization through reduction or substitution reactions.

Properties

Molecular Formula |

C7H6Cl2NO3P |

|---|---|

Molecular Weight |

254.00 g/mol |

IUPAC Name |

1-(dichlorophosphorylmethyl)-4-nitrobenzene |

InChI |

InChI=1S/C7H6Cl2NO3P/c8-14(9,13)5-6-1-3-7(4-2-6)10(11)12/h1-4H,5H2 |

InChI Key |

HQUWXIWWGBMCFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Influence on Reactivity :

- Phenylphosphonic Dichloride (CAS 824-72-6): The phenyl group is electron-neutral compared to the nitrobenzyl group. This results in a less electrophilic phosphorus center, reducing its reactivity toward nucleophiles. The nitro group in (4-nitrobenzyl)phosphonic dichloride enhances electrophilicity, making it more reactive in substitution reactions .

- Methylphosphonic Dichloride (CAS 676-97-1): The methyl group is electron-donating, further stabilizing the phosphorus center. This contrasts sharply with the nitrobenzyl derivative, which is prone to faster hydrolysis and side reactions due to its electron-deficient aromatic system .

Key Data Table :

| Compound | Substituent | logP (Calc.) | IE (eV) | Thermal Stability (°C) |

|---|---|---|---|---|

| This compound | 4-Nitrobenzyl | ~1.2* | N/A | <200 (decomposes) |

| Phenylphosphonic dichloride | Phenyl | 2.956 | N/A | >250 |

| 1,2-Propadienylphosphonic dichloride | Allenyl | -3.88 | 10.53 | ~150 (volatile) |

| Methylphosphonic dichloride | Methyl | 0.45* | N/A | ~180 |

*Estimated based on substituent polarity.

Physicochemical Properties

- logP and Solubility : The nitro group reduces hydrophobicity compared to phenyl derivatives (logP ~1.2 vs. 2.956) but increases water solubility. This contrasts with 1,2-propadienylphosphonic dichloride, which is highly hydrophilic (logP -3.88) .

- Thermal Stability : Decomposition temperatures for (4-nitrobenzyl) derivatives are lower (<200°C) than phenyl analogs (>250°C) due to destabilization by the nitro group. Unsaturated analogs like vinylphosphonic dichloride require high-temperature synthesis (~200°C) but decompose rapidly upon storage .

Spectroscopic and Analytical Comparisons

- ³¹P NMR Shifts : The nitro group deshields the phosphorus atom, causing a downfield shift compared to phenyl or methyl analogs. For example, 2-(pyrazolyl)ethenylphosphonic dichloride exhibits δP ≈ 25 ppm, whereas nitrobenzyl derivatives are expected near δP ≈ 30 ppm .

- Crystallography : X-ray studies on dichloro intermediates (e.g., compound 3 in ) reveal structural distortions due to steric and electronic effects, which would be amplified in nitrobenzyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.